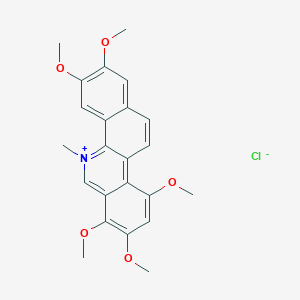

Sanguilutine Chloride

Description

Historical Discovery and Botanical Sources

The discovery and isolation of sanguilutine (B1208826) occurred significantly later than that of its more abundant relatives. Sanguilutine was first isolated in 1960 by the Czech chemists J. Slavik and L. Slavikova. mdpi.comnih.gov Their work involved meticulous extraction and chromatographic techniques on plant material from the Papaveraceae family. muni.cz

Sanguilutine is considered a "minor" alkaloid because it is typically found in lower concentrations compared to sanguinarine (B192314) and chelerythrine (B190780). nih.govmdpi.com Its primary botanical source is the bloodroot plant, Sanguinaria canadensis, a herbaceous perennial native to eastern North America. mdpi.commdpi.comnih.gov The rhizome of S. canadensis is particularly rich in these alkaloids, containing a red-orange latex from which the plant derives its common name. mdpi.com While other plants in the Papaveraceae family, such as Greater Celandine (Chelidonium majus) and Macleaya species, produce a range of benzophenanthridine alkaloids, some analyses have indicated that sanguilutine may be unique to Sanguinaria canadensis. mdpi.comnih.govmuni.cz

The relative abundance of sanguilutine in the alkaloid profile of S. canadensis rhizomes can vary but has been reported to constitute a significant portion of the minor alkaloids.

Table 1: Representative Alkaloid Composition in Sanguinaria canadensis Rhizomes

| Alkaloid | Class | Percentage of Total Alkaloids |

| Sanguinarine | Major QBA | 36.5% |

| Chelerythrine | Major QBA | 33.4% |

| Sanguilutine | Minor QBA | 9.1% |

| Chelilutine (B1205590) | Minor QBA | 7.8% |

| Allocryptopine | Protopine | 4.2% |

| Protopine | Protopine | 4.1% |

| Chelirubine | Minor QBA | 2.5% |

| Sanguirubine | Minor QBA | 1.2% |

| Data sourced from a 1960 phytochemical study by Slavik and Slavikova. mdpi.com |

Academic Significance and Contemporary Research Landscape

While studied less extensively than sanguinarine, sanguilutine chloride has garnered significant academic interest for its distinct biological activities. nih.gov Contemporary research primarily focuses on its potential as an anticancer agent and its interactions with cellular components.

Antiproliferative and Cytotoxic Research: Detailed laboratory studies have demonstrated the antiproliferative effects of sanguilutine against several human cancer cell lines. Its activity is often attributed to the induction of oxidative stress within the cells. mdpi.com Research has also elucidated that a predominant form of cell death induced by sanguilutine in melanoma cells is necroptosis, a form of programmed necrosis, which is modulated by autophagy. mdpi.com

A key area of modern research is the ability of QBAs to overcome therapeutic resistance in cancer. Studies on Jurkat leukemia cells, including lines deficient in standard apoptotic pathways (CASP3/7/6-/- and FADD-/-), found that sanguilutine could partially overcome this resistance and induce cell death. nih.govsemanticscholar.org This action has been linked to a novel mechanism: the downregulation of cellular inhibitors of apoptosis proteins (cIAP1 and cIAP2), mimicking the effect of Smac mimetic compounds. nih.govsemanticscholar.org

Table 2: In Vitro Antiproliferative Activity of Sanguilutine

| Cell Line | Cancer Type | IC₅₀ (μg/mL) |

| HeLa | Cervical Cancer | 0.04 - 0.46 |

| A2780 | Ovarian Cancer | 0.04 - 0.46 |

| HL-60 | Promyelocytic Leukemia | 0.04 - 0.46 |

| IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. mdpi.com |

Biochemical Interactions: The planar structure of sanguilutine allows it to intercalate into DNA, a mechanism shared with other benzophenanthridine alkaloids. muni.cz More recent and specific research has shown that sanguilutine, along with other minor QBAs, can selectively bind to and stabilize G-quadruplex DNA structures. ub.edu These structures, found in regions such as telomeres and oncogene promoters, are crucial for cell proliferation. The stabilization of G-quadruplexes by compounds like sanguilutine can inhibit the activity of enzymes like telomerase, which is a hallmark of many cancers. ub.edu

Furthermore, investigations into the anti-angiogenic potential of this alkaloid family are ongoing. Researchers are exploring whether sanguilutine, similar to sanguinarine, can inhibit the expression and transcriptional activity of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in the formation of new blood vessels that support tumor growth. nih.gov

The chemical reactivity of this compound has also been documented, with studies describing its conversion to derivatives such as bis[6-(5,6-dihydrosanguilutinyl)]amine and 6-cyanodihydrosanguilutine through reactions with aqueous ammonia (B1221849) and potassium cyanide, respectively. researchgate.net

Properties

CAS No. |

55950-34-0 |

|---|---|

Molecular Formula |

C23H24ClNO5 |

Molecular Weight |

429.9 g/mol |

IUPAC Name |

2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride |

InChI |

InChI=1S/C23H24NO5.ClH/c1-24-12-16-21(19(27-4)11-20(28-5)23(16)29-6)14-8-7-13-9-17(25-2)18(26-3)10-15(13)22(14)24;/h7-12H,1-6H3;1H/q+1;/p-1 |

InChI Key |

KJBKHTCSMPUQCR-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=C2C(=C3C(=CC(=C(C3=C1)OC)OC)OC)C=CC4=CC(=C(C=C42)OC)OC.[Cl-] |

Origin of Product |

United States |

Isolation and Biosynthetic Pathways of Sanguilutine Chloride

Methodologies for Extraction and Purification from Natural Sources

The isolation of sanguilutine (B1208826) chloride from plant matrices involves a multi-step process that begins with extraction, followed by various purification techniques to achieve a high degree of purity. The choice of method is often dictated by the plant source, the desired yield, and the intended application of the final compound.

A comparative study on the extraction of sanguinarine (B192314) (the cationic component of sanguilutine chloride) and chelerythrine (B190780) from the fruits of Macleaya cordata evaluated several techniques, including maceration, microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and percolation. nih.govnih.gov The findings from this research indicated that MAE was the most efficient method, yielding the highest amounts of sanguinarine in the shortest time. nih.govnih.gov

The general procedure for the extraction and purification of this compound can be summarized as follows:

Extraction: The initial step involves the extraction of the crude alkaloids from the plant material. This is often achieved by soaking the ground plant parts in a solvent, such as 95% ethanol. scilit.com The resulting extract is then typically dried and resuspended in an acidic solution, like 1% sulfuric acid, to partition the alkaloids into the aqueous phase. scilit.com Subsequent alkalization of the solution precipitates the total alkaloids. scilit.com

Purification: The crude alkaloid mixture undergoes several rounds of purification to isolate sanguinarine. Common techniques include:

Chromatography: Various chromatographic methods are employed for the separation of sanguinarine from other alkaloids. High-speed counter-current chromatography (HSCCC) has been successfully used for the preparative separation of sanguinarine and chelerythrine from Macleaya cordata root, achieving purities of over 99%. nih.gov High-performance liquid chromatography (HPLC) is another powerful tool for both the quantification and purification of sanguinarine. medchemexpress.comwikipedia.org Column chromatography using silica (B1680970) gel or Sephadex is also frequently utilized. scilit.com

Precipitation and Recrystallization: Acid-base manipulation can be used to selectively precipitate alkaloids. The purified sanguinarine can then be further refined by recrystallization from an appropriate solvent.

The following table provides a summary of different extraction methods and their effectiveness in isolating sanguinarine from Macleaya cordata.

| Extraction Method | Sanguinarine Yield (mg/g) | Extraction Time | Reference |

| Microwave-Assisted Extraction (MAE) | 17.10 ± 0.4 | 5 minutes | nih.govnih.gov |

| Maceration | Lower than MAE | Longer than MAE | nih.govnih.gov |

| Ultrasound-Assisted Extraction (UAE) | Lower than MAE | Longer than MAE | nih.govnih.gov |

| Percolation | Lower than MAE | Longer than MAE | nih.govnih.gov |

Enzymatic and Genetic Aspects of Biosynthesis

The biosynthesis of this compound is a complex, multi-step process that originates from the amino acid L-tyrosine. This pathway involves a series of enzymatic reactions that are tightly regulated at the genetic level.

Identification of Biosynthetic Precursors and Intermediates

The biosynthetic journey to sanguinarine begins with the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. researchgate.net This initial reaction, catalyzed by norcoclaurine synthase (NCS), forms the central precursor, (S)-norcoclaurine. researchgate.netCurrent time information in Shropshire, GB. From this point, a cascade of enzymatic modifications leads to the formation of the branch-point intermediate, (S)-reticuline. nih.govCurrent time information in Shropshire, GB. The conversion of (S)-reticuline to (S)-scoulerine by the berberine (B55584) bridge enzyme (BBE) is the committed step that directs the pathway towards sanguinarine synthesis. nih.govresearchgate.netCurrent time information in Shropshire, GB.

The key intermediates in the biosynthetic pathway of sanguinarine are outlined in the table below:

| Precursor/Intermediate | Key Enzyme(s) | Product |

| L-Tyrosine | Tyrosine/Dopa Decarboxylase (TYDC) | Dopamine |

| L-Tyrosine | 4-Hydroxyphenylacetaldehyde | |

| Dopamine + 4-Hydroxyphenylacetaldehyde | Norcoclaurine Synthase (NCS) | (S)-Norcoclaurine |

| (S)-Norcoclaurine | (S)-norcoclaurine 6-O-methyltransferase (6OMT) | (S)-Coclaurine |

| (S)-Coclaurine | (S)-coclaurine N-methyltransferase (CNMT) | (S)-N-Methylcoclaurine |

| (S)-N-Methylcoclaurine | (S)-N-methylcoclaurine 3'-hydroxylase (NMCH/CYP80B1) | (S)-3'-Hydroxy-N-methylcoclaurine |

| (S)-3'-Hydroxy-N-methylcoclaurine | (S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | (S)-Reticuline |

| (S)-Reticuline | Berberine Bridge Enzyme (BBE) | (S)-Scoulerine |

| (S)-Scoulerine | Cheilanthifoline Synthase (CheSyn) | (S)-Cheilanthifoline |

| (S)-Cheilanthifoline | Stylopine Synthase (StySyn) | (S)-Stylopine |

| (S)-Stylopine | Tetrahydroprotoberberine N-methyltransferase (TNMT) | (S)-cis-N-Methylstylopine |

| (S)-cis-N-Methylstylopine | Methylstylopine Hydroxylase (MSH) | Protopine |

| Protopine | Protopine 6-hydroxylase (P6H) | Dihydrosanguinarine |

| Dihydrosanguinarine | Dihydrobenzophenanthridine Oxidase (DBOX) | Sanguinarine |

Regulation of Biosynthetic Enzymes and Gene Expression

The biosynthesis of sanguinarine is meticulously controlled by the expression of the genes encoding the pathway's enzymes. This regulation occurs primarily at the transcriptional level and is influenced by various transcription factors.

Research has identified that transcription factors belonging to the basic Helix-Loop-Helix (bHLH) and MYB families play a crucial role in regulating the expression of sanguinarine biosynthetic genes. researchgate.net In Eschscholzia californica, for instance, the bHLH proteins EcbHLH1-1 and EcbHLH1-2 have been shown to control several genes in the pathway. researchgate.net

Furthermore, genetic engineering techniques have demonstrated the potential to manipulate sanguinarine production. The use of CRISPR/Cas9 technology to edit the gene for (S)-scoulerine 9-O-methyltransferase (SMT) in Macleaya cordata resulted in a significant increase in sanguinarine levels. This highlights the intricate balance and regulatory control within the biosynthetic network. The overexpression of key biosynthetic genes, such as NCS and 6OMT, has also been shown to enhance the production of benzylisoquinoline alkaloids, including sanguinarine. Current time information in Shropshire, GB.

The following table lists some of the key enzymes in the sanguinarine biosynthetic pathway and the transcription factors known to be involved in their regulation.

| Enzyme | Gene | Regulating Transcription Factors |

| (S)-norcoclaurine 6-O-methyltransferase | 6OMT | bHLH |

| Tetrahydroprotoberberine cis-N-methyltransferase | TNMT | bHLH |

| Stylopine Synthase | CYP719A3 | bHLH |

| (S)-scoulerine 9-O-methyltransferase | McSMT | MYB, bHLH |

Chemical Synthesis and Derivatization Strategies for Sanguilutine Chloride

Synthetic Approaches to the Benzophenanthridine Scaffold

The construction of the complex benzophenanthridine ring system, the structural core of sanguilutine (B1208826), can be achieved through various synthetic strategies. A notable and biomimetic approach involves the transformation of protoberberine alkaloids, which are structurally related natural products.

A key synthetic route to sanguilutine employs the protoberberine alkaloid palmatine (B190311) as a starting material. This biomimetic synthesis hinges on an oxidative methoxylation reaction. jst.go.jp This process mimics the proposed biosynthetic pathway of these alkaloids in plants. The transformation involves the oxidative cleavage of the C-N bond in the protoberberine precursor, followed by recyclization to form the benzophenanthridine skeleton. The introduction of a methoxy (B1213986) group at the C-10 position is a critical step in achieving the specific substitution pattern of sanguilutine.

This biomimetic strategy offers an efficient pathway to sanguilutine and its analogue, chelilutine (B1205590) (synthesized from berberine), from readily available protoberberine alkaloids. jst.go.jp

Chemical Transformations and Derivatives of Sanguilutine Chloride

The chemical reactivity of this compound is largely dictated by the electrophilic nature of the iminium bond (C=N+). This feature makes the C-6 position susceptible to attack by various nucleophiles, leading to a diverse array of derivatives. The reactions discussed below are characteristic of benzophenanthridine alkaloids containing this iminium moiety.

The positively charged nitrogen atom in the benzophenanthridine ring system activates the C-6 position for nucleophilic attack. This reactivity is a cornerstone for the derivatization of this compound. A range of nucleophiles can be employed to generate new C-C and C-heteroatom bonds at this position.

The general mechanism involves the attack of a nucleophile on the C-6 carbon, leading to the formation of a neutral 6-substituted-dihydrosanguilutine derivative. The planarity of the aromatic system is disrupted in this process as the C-6 carbon becomes sp3-hybridized.

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or Secondary Amine | 6-(Alkylamino/Dialkylamino)-dihydrosanguilutine |

| Alkoxide | Sodium Methoxide (B1231860) | 6-Methoxy-dihydrosanguilutine |

| Organometallic | Grignard Reagent (e.g., CH3MgBr) | 6-Alkyl-dihydrosanguilutine |

This table presents examples of nucleophilic addition reactions at the iminium bond of benzophenanthridine alkaloids like this compound.

In aqueous solutions, particularly under neutral to alkaline conditions, this compound undergoes hydrolysis. This reversible reaction involves the nucleophilic addition of a water molecule to the C-6 position, resulting in the formation of 6-hydroxy-dihydrosanguilutine. This alkanolamine form exists in equilibrium with the iminium form, with the position of the equilibrium being pH-dependent.

The resulting hydroxyl group at the C-6 position can be further derivatized through etherification. For instance, reaction with an alkoxide, such as sodium methoxide in methanol (B129727), leads to the formation of a 6-alkoxy-dihydrosanguilutine derivative. This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is replaced by an alkoxy group.

| Reaction | Reagent | Product |

| Hydrolysis | Water (H₂O) | 6-Hydroxy-dihydrosanguilutine |

| Etherification | Sodium Methoxide (NaOCH₃) in Methanol | 6-Methoxy-dihydrosanguilutine |

This table outlines the hydrolysis and a subsequent etherification reaction of this compound.

Reaction with Ammonia (B1221849): Similar to other primary amines, ammonia can act as a nucleophile and add to the C-6 position of this compound. This reaction would yield 6-amino-dihydrosanguilutine. The reaction proceeds through the typical nucleophilic addition mechanism at the iminium bond.

Reaction with Cyanide: The cyanide ion (CN⁻) is a potent nucleophile that readily attacks the electrophilic C-6 position of benzophenanthridine alkaloids. The reaction of this compound with a cyanide salt, such as potassium cyanide (KCN), results in the formation of 6-cyano-dihydrosanguilutine. This reaction provides a convenient route for the introduction of a cyano group, which can serve as a versatile handle for further chemical modifications.

| Reagent | Product |

| Ammonia (NH₃) | 6-Amino-dihydrosanguilutine |

| Potassium Cyanide (KCN) | 6-Cyano-dihydrosanguilutine |

This table summarizes the products of the reaction of this compound with ammonia and potassium cyanide.

Advanced Analytical Characterization and Quantification of Sanguilutine Chloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical identification of sanguilutine (B1208826) chloride, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of sanguilutine chloride. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide a detailed map of the carbon and hydrogen framework of the molecule.

In ¹H-NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the proton signals reveal the electronic environment and connectivity of the hydrogen atoms. For a compound with a structure similar to sanguilutine, the aromatic protons typically resonate in the downfield region of the spectrum, while protons of the methylenedioxy and methoxy (B1213986) groups appear at characteristic upfield shifts.

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. Quaternary carbons, such as those at the fusion of the aromatic rings, can be distinguished from protonated carbons.

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for the Core Structure of Benzophenanthridine Alkaloids (Data for Sanguinarine) frontiersin.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-1 | 7.58 (s) | 105.6 |

| C-2 | - | 149.4 |

| C-3 | - | 149.3 |

| H-4 | 8.17 (s) | 103.6 |

| C-4a | - | 119.9 |

| C-4b | - | 131.5 |

| H-6 | 9.95 (s) | 149.5 |

| C-6a | - | 109.9 |

| C-7 | - | 146.8 |

| C-8 | - | 148.1 |

| H-9 | 7.97 (d) | 120.6 |

| H-10 | 8.55 (d) | 116.9 |

| C-10a | - | 127.7 |

| C-10b | - | 126.2 |

| H-11 | 8.64 (d) | 118.2 |

| H-12 | 8.23 (d) | 131.5 |

| C-12a | - | 132.8 |

| 1,2-OCH₂O | 6.55 (s) | 102.9 |

| 7,8-OCH₂O | 6.29 (s) | 105.1 |

| N-CH₃ | 4.97 (s) | 51.4 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Fast atom bombardment (FAB) mass spectrometry has been shown to be an effective technique for the detection of sanguilutine, which produces a persistent molecular ion peak ([M]⁺) nih.gov.

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For sanguinarine (B192314), a compound structurally similar to sanguilutine, the MS/MS spectrum of the molecular ion at m/z 332 exhibits characteristic fragment ions at m/z 317 ([M–CH₃]⁺), m/z 304 ([M–CO]⁺), and m/z 274 ([M–(CH₂O+CO)]⁺) researchgate.net. A similar fragmentation pattern would be expected for this compound, aiding in its structural confirmation.

Table 2: Expected High-Resolution Mass Spectrometry Data for Sanguilutine

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | Calculated for C₂₀H₁₄NO₄⁺ |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within the this compound molecule. The extended π-conjugated system of the benzophenanthridine core gives rise to characteristic absorption and emission spectra.

The UV-Vis absorption spectrum of sanguinarine chloride, a related compound, shows distinct absorption bands in the ultraviolet and visible regions researchgate.net. The position and intensity of these bands are sensitive to the solvent and the pH of the medium.

This compound is also expected to be fluorescent. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum. The fluorescence of sanguinarine has been well-characterized, with its quaternary cation (SG⁺) and pseudobase (SGOH) forms exhibiting distinct excitation and emission maxima nih.gov. The SGOH form has excitation/emission maxima at 327/418 nm, while the SG⁺ form has maxima at 475/590 nm nih.gov. These values provide a good estimate for the expected fluorescence properties of this compound.

Table 3: Representative UV-Vis Absorption and Fluorescence Data for Benzophenanthridine Alkaloids (Data for Sanguinarine) nih.gov

| Form | Excitation Maximum (nm) | Emission Maximum (nm) |

| SGOH | 327 | 418 |

| SG⁺ | 475 | 590 |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of benzophenanthridine alkaloids. These methods offer high resolution, sensitivity, and speed.

The separation is typically achieved on a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often containing an acid modifier like formic acid to improve peak shape. Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly.

For sanguinarine derivatives, HPLC analysis has been reported with a mobile phase of methanol (B129727) and water (90:10), resulting in a retention time of approximately 7 minutes rsc.org. UHPLC coupled with mass spectrometry (UHPLC-MS/MS) provides even greater sensitivity and selectivity, making it a powerful tool for the trace analysis of these compounds mdpi.comnih.gov.

Table 4: Typical HPLC and UHPLC Conditions for the Analysis of Benzophenanthridine Alkaloids rsc.orgmdpi.com

| Parameter | HPLC | UHPLC |

| Column | C18 | C18 |

| Mobile Phase | Methanol:Water (90:10) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Detector | UV | MS/MS |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. It is particularly well-suited for the analysis of charged molecules like this compound.

The separation of the principal quaternary benzophenanthridine alkaloids, sanguinarine and chelerythrine (B190780), has been successfully achieved using capillary electrophoresis nih.gov. The method employed a phosphate-Tris buffer at pH 2.5 as the background electrolyte with UV detection at 270 nm nih.gov. This method is expected to be applicable for the analysis of this compound, providing a rapid and efficient means of separation and quantification.

Table 5: Capillary Electrophoresis Conditions for the Analysis of Benzophenanthridine Alkaloids nih.gov

| Parameter | Condition |

| Background Electrolyte | Phosphate-Tris buffer |

| pH | 2.5 |

| Detection | UV at 270 nm |

X-ray Crystallography for Solid-State Structural Analysis

The definitive three-dimensional arrangement of atoms and molecules in the solid state is elucidated through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions within a crystal lattice. However, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of publicly available single-crystal X-ray diffraction data for this compound.

To provide insight into the likely solid-state conformation of this compound, data from a closely related benzophenanthridine alkaloid, chelerythrine chloride, can be examined as a structural analogue. Chelerythrine shares the same core benzophenanthridine skeleton as sanguilutine, differing in the substitution pattern on the A-ring. The crystallographic data for chelerythrine chloride offers a valuable model for understanding the general structural features that this compound is likely to adopt in its crystalline form.

A published crystal structure of chelerythrine chloride reveals a monoclinic crystal system with the space group C 1 2/c 1. nih.gov The planar, aromatic tetracyclic ring system is a dominant feature of the molecule, leading to significant π-π stacking interactions between adjacent molecules in the crystal lattice. These interactions are a primary driving force in the packing of benzophenanthridine alkaloids. The chloride ion is positioned to balance the positive charge of the quaternary ammonium (B1175870) nitrogen atom.

The detailed crystallographic data for chelerythrine chloride is summarized in the tables below. It is anticipated that the unit cell parameters and key bond lengths of this compound would exhibit similarities, governed by the rigid nature of the shared molecular backbone.

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₁H₁₈ClNO₄ |

| Formula Weight | 383.82 |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| Axis | Length (Å) | Angle (°) |

|---|---|---|

| a | 28.9199 | α = 90.00 β = 116.427 γ = 90.00 |

| b | 7.3899 | |

| c | 18.0028 |

The structural analysis of chelerythrine chloride underscores the planarity of the aromatic system and the ionic interaction with the chloride counter-ion. It is reasonable to infer that this compound would adopt a similar planar conformation, facilitating efficient crystal packing through intermolecular forces. Theoretical modeling and future experimental crystallographic studies on this compound are necessary to confirm these structural hypotheses and to delineate the subtle differences that arise from the varied substitution patterns between these related alkaloids.

Mechanistic Investigations of Sanguilutine Chloride at the Cellular and Subcellular Levels

Induction of Distinct Programmed Cell Death Pathways

Sanguilutine (B1208826) chloride is known to trigger multiple forms of programmed cell death in cancer cells, including apoptosis, and has been implicated in other pathways like autophagy and necroptosis. Its efficacy stems from its ability to engage various molecular triggers that commit the cell to a self-destructive cascade.

Autophagy Modulation and Necroptosis Induction in Melanoma Cells

While the direct modulation of autophagy by sanguilutine chloride in melanoma cells is an area of ongoing investigation, the compound is known to influence autophagic processes in cancer biology. Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death, depending on the context. mdpi.com In melanoma, autophagy can play a dual role, sometimes contributing to therapy resistance. mdpi.com Studies on other alkaloids with similar structures have shown the ability to induce autophagy. Furthermore, sanguinarine (B192314), a closely related compound, has been reported to cause cell death through both apoptosis and necrosis in melanoma cell lines. viamedica.pl Necroptosis, a form of programmed necrosis, represents another pathway for cell elimination that this compound may exploit, offering a therapeutic route for apoptosis-resistant cancers.

Apoptosis Signaling Pathways and Molecular Effectors

This compound is a potent inducer of apoptosis, primarily acting through the intrinsic, or mitochondrial, pathway. researchgate.net This process is initiated by the generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential. nih.govnih.gov This disruption triggers the release of pro-apoptotic factors from the mitochondria.

Key molecular events in this pathway include:

Regulation of Bcl-2 Family Proteins: The compound alters the balance between pro-apoptotic and anti-apoptotic proteins. It causes a down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax. spandidos-publications.comfrontiersin.org This shift in the Bax/Bcl-2 ratio is a critical step that commits the cell to apoptosis. frontiersin.org

Caspase Activation: The mitochondrial disruption leads to the activation of initiator caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7. nih.govnih.gov Activated caspase-3 is a central effector of apoptosis, responsible for cleaving numerous cellular substrates, which leads to the characteristic morphological changes of apoptotic cells. medchemexpress.com

PARP Cleavage: A downstream event of caspase-3 activation is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Its cleavage is a hallmark of apoptosis.

Studies have demonstrated these effects in various cancer cell lines, including human melanoma, cervical cancer, and colorectal cancer cells. nih.govspandidos-publications.comcore.ac.uk For instance, treatment of human cervical cancer cells (HeLa and SiHa) with the compound led to a dose-dependent decrease in Bcl-2 expression and an increase in Bax expression. spandidos-publications.com

Alteration of Cellular Viability and Metabolic Homeostasis

This compound significantly inhibits the viability and proliferation of cancer cells in a dose- and time-dependent manner. spandidos-publications.comresearchgate.netnih.gov This reduction in cell viability is a direct consequence of the widespread cellular damage and induction of cell death pathways. The IC50 (half-maximal inhibitory concentration) has been determined in various cancer cell lines, such as 2.62 µmol/l in HeLa cells and 3.07 µmol/l in SiHa cells, highlighting its potent cytotoxic effects. spandidos-publications.com The compound's impact extends to disrupting the metabolic homeostasis of cancer cells, which are characterized by altered energy metabolism. By inducing high levels of oxidative stress, this compound can interfere with mitochondrial function, not only triggering apoptosis but also impairing the cell's energy production and metabolic balance. core.ac.uk

Interplay with Key Intracellular Signaling Molecules and Protein Targets

The cytotoxic effects of this compound are mediated by its interaction with critical intracellular signaling networks and proteins that regulate cell survival and death.

Modulation of Inhibitor of Apoptosis Proteins (cIAPs)

Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that block apoptosis by binding to and inhibiting caspases. This compound treatment has been shown to down-regulate the expression of key IAP members, thereby lowering the threshold for apoptosis induction. Specifically, studies have documented a reduction in the protein levels of X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 and 2 (cIAP-1 and cIAP2) in cancer cells following exposure to the compound. nih.govresearchgate.netsigmaaldrich.com This reduction removes a crucial brake on the apoptotic machinery, allowing caspases to execute the cell death program more efficiently.

Table 1: Effect of this compound on Apoptosis-Related Proteins

| Protein Target | Family/Class | Effect of this compound | Cellular Outcome |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic Bcl-2 family | Down-regulation | Promotes Apoptosis |

| Bax | Pro-apoptotic Bcl-2 family | Up-regulation | Promotes Apoptosis |

| Caspase-9 | Initiator Caspase | Activation | Initiates Apoptotic Cascade |

| Caspase-3 | Executioner Caspase | Activation | Executes Apoptosis |

| XIAP | Inhibitor of Apoptosis (IAP) | Down-regulation | Sensitizes cell to Apoptosis |

| cIAP-1/2 | Inhibitor of Apoptosis (IAP) | Down-regulation | Sensitizes cell to Apoptosis |

Role of Reactive Oxygen Species (ROS) Generation and Oxidative Stress

A central mechanism underpinning the action of this compound is the induction of severe oxidative stress through the generation of Reactive Oxygen Species (ROS), such as hydrogen peroxide. medchemexpress.comresearchgate.net This rapid increase in intracellular ROS is a primary trigger for the apoptotic cascade. qnl.qa The compound is believed to engage in enzyme-catalyzed redox cycling, a process that rapidly produces large quantities of ROS. researchgate.net

The critical role of ROS is confirmed by experiments where the effects of this compound are reversed by antioxidants. Pre-treatment of cells with ROS scavengers, such as N-acetyl-l-cysteine (NAC), has been shown to attenuate sanguinarine-induced apoptosis and restore cell viability. researchgate.netnih.govresearchgate.net This demonstrates that ROS generation is not merely a side effect but a crucial initiating event in the compound's mechanism of action, leading directly to mitochondrial dysfunction, caspase activation, and ultimately, cell death. nih.govcore.ac.uk

Preclinical Assessment of Sanguilutine Chloride S Biological Activities

In Vitro Cellular and Biochemical Investigations

Antiproliferative and Cytostatic Effects in Cancer Cell Lines

A study investigating the antiproliferative effects of several isoquinoline (B145761) alkaloids, including sanguilutine (B1208826), was conducted on the human malignant melanoma cell lines A-375 and SK-MEL-2. nih.gov The research confirmed that the investigated alkaloids possess strong anti-proliferative effects and have potential for the development of anti-melanoma therapies. nih.gov However, the study did not provide specific quantitative data, such as IC50 values, for sanguilutine's individual activity. Another study noted the effects of sanguilutine on normal and cancer cells, but did not elaborate with specific findings. spandidos-publications.com

Effects on Cell Cycle Progression and Regulation

There is no specific information available in the reviewed literature detailing the effects of sanguilutine chloride on cell cycle progression or its regulatory mechanisms.

In Vivo Preclinical Model Research

Evaluation of Efficacy in Xenograft and Other Animal Models

No studies were identified that evaluated the efficacy of this compound in xenograft or other animal models.

Systemic Biological Responses and Pharmacodynamics

There is no information available regarding the systemic biological responses or the pharmacodynamic profile of this compound.

Due to the scarcity of specific data for this compound, generating the requested article with detailed research findings and data tables is not feasible without extrapolating from other compounds, which would violate the instructions to focus solely on the specified subject.

Theoretical and Computational Chemistry Approaches to Sanguilutine Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and intrinsic reactivity of molecules. For the broader class of quaternary benzo[c]phenanthridine alkaloids (QBAs), to which sanguilutine (B1208826) belongs, methods like Density Functional Theory (DFT) are employed to interpret spectral data and understand molecular behavior. researchgate.net

While detailed studies focusing specifically on the electronic structure of sanguilutine chloride are not extensively documented in the available literature, quantum chemical calculations have been utilized to support mechanistic studies of related compounds. For instance, such calculations were used to analyze the molecular symmetry alterations in reaction pathways of similar alkaloids. researchgate.net These methods are crucial for understanding the distribution of electron density, identifying the most reactive sites within the molecule, and predicting its behavior in chemical reactions. The planar, polyaromatic structure of sanguilutine, featuring a quaternary nitrogen atom, is a key determinant of its electronic properties and ability to interact with biological macromolecules. mdpi.com

Key Applications of Quantum Chemical Calculations for Alkaloids:

Molecular Geometry Optimization: Determining the most stable three-dimensional structure.

Vibrational Analysis: Interpreting infrared and Raman spectra.

Electronic Properties: Calculating HOMO-LUMO energy gaps to predict reactivity.

Reaction Mechanisms: Modeling transition states to understand chemical transformations.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations offer a dynamic view of how a ligand like sanguilutine interacts with biological targets over time. These simulations model the movements and interactions of every atom in a system, providing detailed insights into the stability of compound-biomolecule complexes and the nature of the binding forces involved.

Research has been directed towards understanding the interaction between sanguilutine and nucleic acids, particularly DNA. chemicalpapers.communi.cz Like other planar benzophenanthridine alkaloids, sanguilutine is known to interact with DNA, a property linked to its biological activities. nih.gov Fluorescence studies on a group of QBAs, including sanguilutine, in the presence of double-stranded DNA have revealed significant changes in their spectral properties upon binding, allowing for the determination of association constants. nih.gov

MD simulations can further clarify these interactions by:

Visualizing the specific binding mode (e.g., intercalation between base pairs or groove binding).

Calculating the binding free energy to quantify the affinity of the interaction.

Identifying key intermolecular forces, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the complex.

While detailed MD simulation results for sanguilutine are not widely published, this computational technique is invaluable for studying related compounds. For example, MD simulations have been used to analyze the binding of other natural compounds to the active sites of enzymes like telomerase, a target also modulated by some benzophenanthridine alkaloids. cellmolbiol.org

Predictive Modeling and Virtual Screening for Target Identification

Predictive modeling and virtual screening are computational strategies used to identify potential biological targets for a given compound, a process often referred to as "target fishing" or "reverse pharmacology." These in silico methods screen a compound against databases of known biological targets to predict interactions and prioritize further experimental validation.

A significant study utilized a reverse pharmacophore database screening technology to investigate the potential targets of isoquinoline (B145761) alkaloids found in Macleaya cordata, including sanguilutine. nih.gov In this approach, the chemical structure of sanguilutine was screened against a database of pharmacophore models derived from known protein-ligand complexes. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target.

| Predicted Protein Target | Abbreviation | Potential Therapeutic Area |

|---|---|---|

| 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase | HSD1 | Infectious Disease |

| Macrophage migration inhibitory factor | MIF | Inflammation, Cancer |

| Phosphodiesterase 4D | PDE4D | Inflammation, Neurological Disorders |

| Phospholipases A2 | PLA2s | Inflammation |

| Beta-ketoacyl-acyl-carrier-protein synthase III | FabZ | Infectious Disease (Bacterial) |

Q & A

Q. What are the standard analytical techniques for characterizing Sanguilutine Chloride’s purity and structural integrity?

Methodological Answer: Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Cross-validate results with reference standards and ensure solvent purity to avoid artifacts .

Q. How can researchers confirm the in vitro biological activity of this compound?

Methodological Answer: Design dose-response experiments using cell-based assays (e.g., MTT or ATP luminescence for viability). Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (vehicle-only treatments). Normalize data to baseline activity and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to validate significance. Replicate experiments across independent labs to minimize batch effects .

Q. What protocols ensure reproducible synthesis of this compound?

Methodological Answer: Follow a stepwise synthesis protocol with strict temperature control (±2°C) and inert atmosphere (argon/nitrogen) to prevent oxidation. Document reaction intermediates via thin-layer chromatography (TLC) and optimize purification using flash chromatography with gradient elution. Publish detailed supplementary materials, including solvent ratios and spectral data, to enable replication .

Q. How should researchers store this compound to maintain stability?

Methodological Answer: Conduct accelerated stability studies under varying conditions (e.g., 4°C, -20°C, and room temperature with desiccants). Monitor degradation via HPLC every 30 days. Store lyophilized compounds in amber vials under nitrogen to prevent photodegradation and hydrolysis. Publish stability data with humidity and temperature logs .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer: Perform meta-analyses of existing studies to identify confounding variables (e.g., cell line heterogeneity, assay sensitivity). Use CRISPR-Cas9 gene editing to validate target pathways in isogenic cell lines. Combine biochemical assays (e.g., Western blotting for protein expression) with computational docking studies to map binding interactions. Publish raw datasets and analysis scripts for transparency .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

Methodological Answer: Employ pharmacokinetic (PK) studies in rodent models to assess absorption, distribution, and clearance. Use lipid-based nanoformulations or cyclodextrin complexes to enhance solubility. Compare oral, intravenous, and intraperitoneal administration routes, and validate results using LC-MS/MS for plasma concentration quantification. Cross-reference findings with structural analogs to identify bioavailability trends .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer: Investigate metabolic stability using liver microsome assays to identify rapid degradation. Use transgenic animal models (e.g., humanized CYP enzymes) to mimic human metabolism. Perform transcriptomic profiling of treated tissues to uncover compensatory pathways. Collaborate with computational biologists to model in vivo pharmacodynamics .

Q. What computational approaches predict this compound’s interactions with non-target proteins?

Methodological Answer: Apply molecular docking software (e.g., AutoDock Vina) with high-resolution protein structures from the PDB. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Perform molecular dynamics simulations (≥100 ns) to assess binding stability. Cross-check results with toxicity databases (e.g., PubChem) to prioritize experimental validation .

Methodological Best Practices

- Data Contradiction Analysis : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses. Share negative results in open-access repositories to reduce reporting bias .

- Experimental Reproducibility : Adhere to the ARRIVE guidelines for preclinical studies. Include detailed equipment specifications (e.g., centrifuge rotor types) and batch numbers for reagents .

- Literature Review : Utilize SciFinder and Web of Science to map citation networks and identify knowledge gaps. Prioritize recent reviews (post-2020) for up-to-date synthesis of mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.